

Comparative toxicological assessment of (+)-Yangambin and related compounds

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A Comparative Toxicological Guide to (+)-Yangambin and Related Compounds

Executive Summary

(+)-Yangambin, a furofuran lignan isolated from plants of the Ocotea genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, analgesic, and potential antitumor effects.[1] As with any compound intended for therapeutic development, a thorough understanding of its toxicological profile is paramount. This guide provides a comparative toxicological assessment of (+)-Yangambin, its isomer epi-yangambin, and the crude hydroalcoholic extract of Ocotea duckei, the plant from which it is often isolated. The data presented herein, derived from a range of in vitro and in vivo studies, indicates that purified (+)-Yangambin possesses a favorable safety profile, characterized by low cytotoxicity, a lack of genotoxicity, and low acute systemic toxicity. In contrast, its related compounds exhibit differing toxicological characteristics, highlighting the importance of purification and specific chemical entity assessment in drug development.

Comparative Toxicological Data

The following table summarizes the key quantitative toxicological data for **(+)-Yangambin** and related substances.



Compound/ Substance	Assay	Test System	Endpoint	Result	Reference
(+)- Yangambin	Acute Oral Toxicity (OECD 425)	Swiss Mice	LD50	> 2000 mg/kg	[1]
MTT Assay	Murine Macrophages	CC50	246.7 μg/mL (504.3 μM)	[2][3]	
Trypan Blue Exclusion	Murine Macrophages	CC50	187.0 μg/mL (383.3 μM)	[2][3]	
Sodium Resazurin / LDH Assay	Bone Marrow- Derived Macrophages (BMDM)	CC50	No cytotoxic effect observed up to 1000 μM	[4][5]	
Ames Test (S. typhimurium)	TA97a, TA98, TA100, TA102, TA1535	Mutagenicity	Not Mutagenic	[6]	
Allium cepa Assay	Meristematic Cells	Genotoxicity	Not Genotoxic	[1]	•
Hemolysis Assay	Sheep Erythrocytes	Hemolytic Activity	No hemolysis at 12.5, 25, and 50 μg/mL	[1]	
(+)-Epi- yangambin	Sodium Resazurin / LDH Assay	Bone Marrow- Derived Macrophages (BMDM)	CC50	534 ± 105 μM	[5]
Hydroalcoholi c Extract of O. duckei	Ames Test (S. typhimurium)	TA97a, TA98, TA100, TA102, TA1535	Mutagenicity	Mutagenic (with and without	[6]



metabolic activation)

Detailed Toxicological Profiles Acute Systemic Toxicity

In an acute oral toxicity study conducted in Swiss mice, **(+)-Yangambin** was administered at a dose of 2000 mg/kg.[1] No deaths or apparent clinical signs of toxicity were observed over the 14-day study period.[1] Furthermore, there were no significant differences in body weight, food and water consumption, or the weight of the liver and kidneys between the treated and control groups.[1] Based on these results, the median lethal dose (LD₅₀) for **(+)-Yangambin** is established to be greater than 2000 mg/kg, classifying it as a substance with low acute toxicity. [1]

Cytotoxicity

The cytotoxic potential of **(+)-Yangambin** has been evaluated in several in vitro models. In murine macrophages, it exhibited low cytotoxicity with high CC_{50} values in both the Trypan blue exclusion test (187.0 µg/mL) and the MTT reduction assay (246.7 µg/mL).[2][3] The difference in these values can be attributed to the distinct mechanisms of the assays: the Trypan blue test assesses cell membrane integrity, while the MTT assay measures mitochondrial dehydrogenase activity.[2][3]

A comparative study assessing both **(+)-Yangambin** and its isomer, epi-yangambin, in bone marrow-derived macrophages (BMDM) found that **(+)-Yangambin** produced no evident cytotoxic effects.[5] In contrast, epi-yangambin significantly reduced cell viability at concentrations of 500 and 1000 μ M, establishing a CC₅₀ of 534 μ M.[5] This demonstrates that even small stereochemical differences can significantly impact a compound's cytotoxic profile.

Genotoxicity and Mutagenicity

(+)-Yangambin has been found to be non-genotoxic in multiple assays. In the Allium cepa test, which evaluates chromosomal changes in plant cells, Yangambin did not induce genotoxic alterations.[1] Furthermore, the Ames test, a widely used method for assessing mutagenicity using various strains of Salmonella typhimurium, showed that purified (+)-Yangambin was not mutagenic.[6] Interestingly, the crude hydroalcoholic extract of Ocotea duckei leaves, from



which Yangambin is isolated, tested positive for mutagenicity in the same Ames test.[6] This critical finding underscores the importance of isolating active compounds from crude extracts, as other constituents may possess undesirable toxic properties.

Organ-Specific Toxicity

Hepatotoxicity and Nephrotoxicity: In the acute toxicity study in mice, administration of 2000 mg/kg of **(+)-Yangambin** did not cause pathological changes in the liver or kidneys.[1] While a statistically significant effect was noted for the liver enzyme alanine aminotransferase (ALT), the values remained within the normal range, and other biochemical markers for liver and kidney function (such as aspartate aminotransferase, glucose, urea, and creatinine) were unchanged.[1] This suggests a lack of significant hepatotoxicity or nephrotoxicity at high acute doses.[1]

Embryotoxicity: The effect of **(+)-Yangambin** on the neurodevelopment of Gallus gallus domesticus (chicken) embryos was investigated. The results indicated that Yangambin did not produce embryotoxic effects under the tested conditions, suggesting a low potential for teratogenicity.[7]

Experimental Protocols MTT Cytotoxicity Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate.[8]

- Cell Seeding: Seed cells (e.g., murine macrophages) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
- Compound Treatment: Prepare serial dilutions of the test compound ((+)-Yangambin) in culture medium. Replace the existing medium with 100 μL of the diluted compound solutions. Include vehicle controls (medium with solvent) and blank controls (medium only).
- Incubation: Incubate the plate for the desired exposure period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.



- MTT Addition: After incubation, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[9]
- Formazan Solubilization: Carefully remove the medium and add 100 μL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
- Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the CC₅₀ value.

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[10]

- Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
- Controls: Prepare three types of controls: (1) Vehicle Control (spontaneous LDH release), (2)
 Maximum LDH Release Control (add lysis buffer, e.g., 9% Triton X-100, to untreated cells 45 minutes before the assay ends), and (3) Background Control (medium only).[11]
- Incubation: Incubate the plate for the desired exposure period.
- Supernatant Transfer: Centrifuge the plate at ~250 x g for 4 minutes. Carefully transfer 50 μ L of the supernatant from each well to a new 96-well plate.[11]
- LDH Reaction: Add 50 μ L of the LDH reaction mixture (as provided in commercial kits) to each well of the new plate.[9]
- Incubation and Stop Reaction: Incubate at room temperature for 30 minutes, protected from light. Add 50 μ L of stop solution to each well.[9]
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]



Data Analysis: Subtract the background control reading from all other values. Calculate the
percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-Treated LDH
Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH
Release)] x 100.

Ames Test (Bacterial Reverse Mutation Assay)

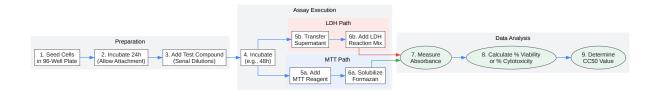
This test evaluates the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium.[12]

- Strain Selection: Utilize several tester strains (e.g., TA98, TA100, TA1535) that have mutations in the histidine operon, rendering them unable to synthesize histidine.[6][12]
- Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism and can convert pro-mutagens into active mutagens.[13]
- Exposure: Pre-incubate the tester strains with various concentrations of the test substance ((+)-Yangambin) and either the S9 mix or a buffer.
- Plating: Plate the bacterial cultures onto a minimal glucose agar medium that lacks histidine.
- Incubation: Incubate the plates for 48-72 hours at 37°C.
- Colony Counting: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can synthesize histidine and grow into visible colonies.

 [12]
- Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the number observed in the negative (vehicle) control.[14]

Visualizations Experimental Workflows



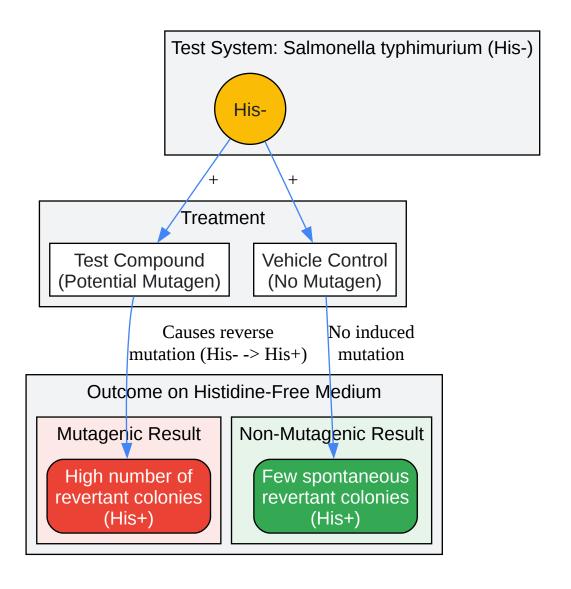


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Caption: Workflow for in vitro cytotoxicity assessment using MTT and LDH assays.

Mutagenicity Testing Logic



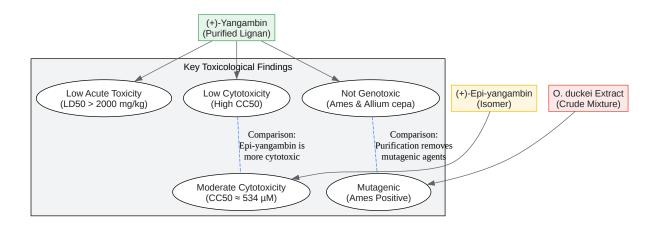


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Caption: Logical diagram of the Ames test for bacterial reverse mutation.

Comparative Toxicity Summary





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Caption: Comparative summary of toxicological profiles.

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